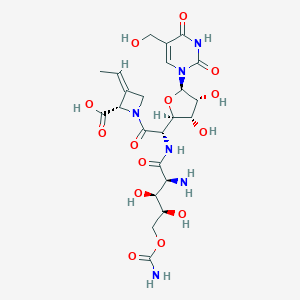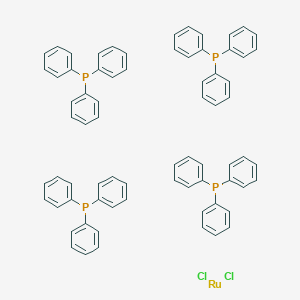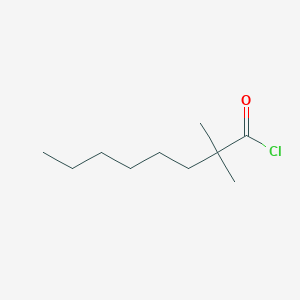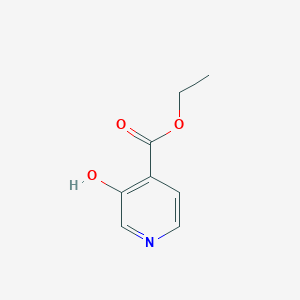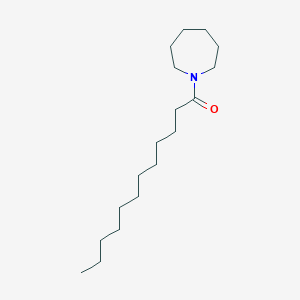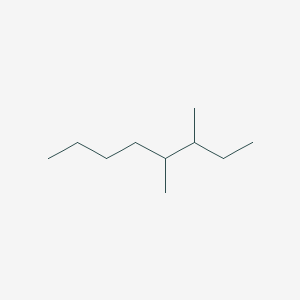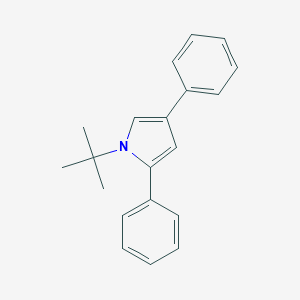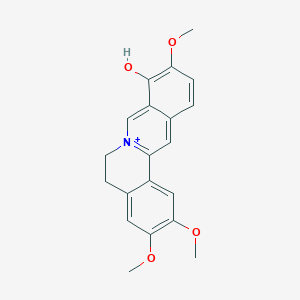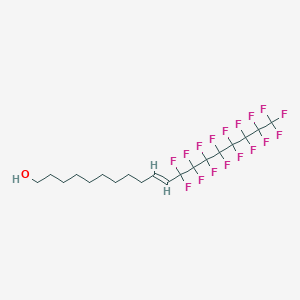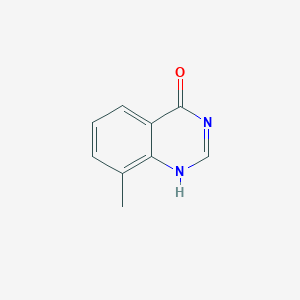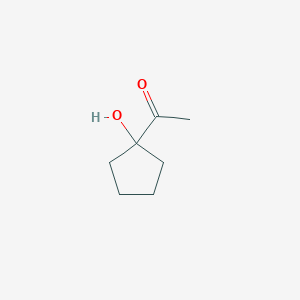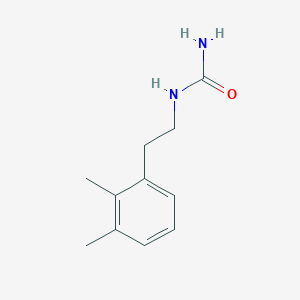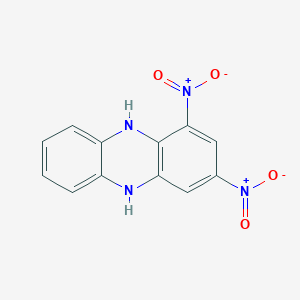
1,3-Dinitro-5,10-dihydrophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-5,10-dihydrophenazine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the phenazine family. Its unique chemical structure and properties have made it an important molecule for various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 1,3-Dinitro-5,10-dihydrophenazine varies depending on its application. In the case of its use as a fluorescent probe, it intercalates into the DNA or RNA helix and emits fluorescence upon excitation. In the case of PDT, it generates reactive oxygen species (ROS) upon exposure to light, which induces cell death in cancer cells. In the case of organic solar cells, it acts as an electron acceptor and facilitates charge transfer. In electrochemical devices, it undergoes reversible redox reactions and acts as an electron shuttle.
Effets Biochimiques Et Physiologiques
1,3-Dinitro-5,10-dihydrophenazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Dinitro-5,10-dihydrophenazine is its unique chemical properties, which make it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-Dinitro-5,10-dihydrophenazine in lab experiments is its potential toxicity and environmental hazards. Therefore, it is important to handle and dispose of it properly.
Orientations Futures
There are several future directions for the study of 1,3-Dinitro-5,10-dihydrophenazine. One of the areas of research is the development of new synthetic methods for the production of 1,3-Dinitro-5,10-dihydrophenazine derivatives with improved properties. Another area of research is the exploration of its potential applications in the fields of medicine, energy, and materials science. Furthermore, the study of its mechanism of action and its interactions with biological systems can provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,3-Dinitro-5,10-dihydrophenazine is a complex process that involves several chemical reactions. It can be synthesized by the condensation of 1,2-diaminobenzene with 1,4-dinitrobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained by purification and isolation.
Applications De Recherche Scientifique
1,3-Dinitro-5,10-dihydrophenazine has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, it has been used as an electron acceptor in organic solar cells and as a redox-active molecule in electrochemical devices.
Propriétés
Numéro CAS |
18450-20-9 |
|---|---|
Nom du produit |
1,3-Dinitro-5,10-dihydrophenazine |
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
1,3-dinitro-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H |
Clé InChI |
HFTZAFXNKOHTKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
5,10-Dihydro-1,3-dinitrophenazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



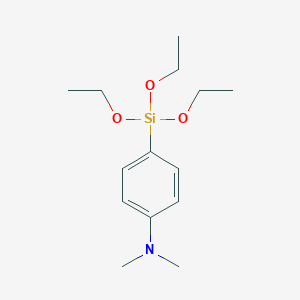
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
